molecular formula C13H16ClNO5 B12118227 Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester CAS No. 937688-18-1

Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester

Cat. No.: B12118227
CAS No.: 937688-18-1
M. Wt: 301.72 g/mol
InChI Key: LSRQYYPCNXPSTA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester is a synthetic aromatic ester characterized by a benzoic acid backbone substituted with a 2-chloroacetyl amino group at position 2 and dimethoxy groups at positions 4 and 4.

Properties

CAS No.

937688-18-1

Molecular Formula

C13H16ClNO5

Molecular Weight

301.72 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C13H16ClNO5/c1-4-20-13(17)8-5-10(18-2)11(19-3)6-9(8)15-12(16)7-14/h5-6H,4,7H2,1-3H3,(H,15,16)

InChI Key

LSRQYYPCNXPSTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the nucleophilic acyl substitution of ethyl 2-amino-4,5-dimethoxybenzoate with chloroacetyl chloride. The amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the amide bond. A base (e.g., potassium carbonate) neutralizes HCl byproduct.

Key Steps

  • Substrate Preparation : Ethyl 2-amino-4,5-dimethoxybenzoate is synthesized via esterification of 2-amino-4,5-dimethoxybenzoic acid with ethanol under acidic conditions.

  • Acylation :

    • Dissolve ethyl 2-amino-4,5-dimethoxybenzoate (1.0 eq) in acetone.

    • Add potassium carbonate (1.2 eq) as a base.

    • Slowly introduce chloroacetyl chloride (1.1 eq) at 20°C.

    • Stir for 4 hours, quench with water, and extract with ethyl acetate.

  • Purification : Column chromatography (petroleum ether:ethyl acetate, 95:5) yields the product as a white solid.

Optimization Insights

  • Solvent Choice : Acetone ensures solubility of both the amine and acyl chloride while minimizing side reactions.

  • Base Selection : Potassium carbonate outperforms pyridine in suppressing hydrolysis of chloroacetyl chloride.

  • Yield : Analogous reactions report yields up to 98% for methyl esters, suggesting similar efficiency for ethyl analogs.

Esterification of 2-[(2-Chloroacetyl)amino]-4,5-dimethoxybenzoic Acid

Reaction Mechanism

This route esterifies the carboxylic acid precursor using ethanol under acidic or acyl chloride-mediated conditions.

Key Steps

  • Acid Synthesis :

    • 2-[(2-Chloroacetyl)amino]-4,5-dimethoxybenzoic acid is prepared via acylation of 2-amino-4,5-dimethoxybenzoic acid with chloroacetyl chloride.

  • Esterification :

    • Method A (Direct Acid Catalysis) : Reflux the acid with excess ethanol and concentrated H₂SO₄ (5% v/v) for 5–8 hours.

    • Method B (Acyl Chloride Intermediate) :

      • Convert the acid to its acyl chloride using thionyl chloride (1.5 eq) in refluxing toluene.

      • React the crude acyl chloride with ethanol in anhydrous methanol at 0–5°C.

  • Purification : Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures yields high-purity product.

Comparative Analysis

ParameterMethod A (H₂SO₄)Method B (Acyl Chloride)
Yield 75–85%90–95%
Reaction Time 8 hours3 hours
Byproducts SulfonationMinimal
Scalability ModerateHigh

Method B is preferred for industrial applications due to higher yields and fewer side reactions.

Challenges and Mitigation Strategies

Purification Difficulties

  • Column Chromatography : Effective but time-consuming for large-scale production.

  • Recrystallization : Ethyl acetate/petroleum ether (1:3) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Ethyl 2-Chlorobenzoate (CAS 7335-25-3)

  • Structure : Ethyl ester of 2-chlorobenzoic acid.
  • Key Differences: Lacks the amino and dimethoxy groups. The simpler structure reduces steric hindrance and polarity.
  • Reactivity: The chlorine at position 2 is electron-withdrawing, increasing electrophilicity at the carbonyl group compared to the target compound’s chloroacetyl amino substituent. This makes it more reactive in nucleophilic acyl substitution reactions .

Ethyl 2-Chloro-5-nitrobenzoate (CAS 16588-17-3)

  • Structure : Ethyl ester with chlorine at position 2 and nitro at position 5.
  • Unlike the target compound, it lacks methoxy groups, reducing solubility in polar solvents .

3-Amino-4-Methyl Benzoic Acid (2’-Chloroethyl Ester)

  • Structure: Chloroethyl ester with amino at position 3 and methyl at position 4.
  • Key Differences: The amino group at position 3 introduces basicity, while the chloroethyl ester may undergo hydrolysis more readily than the ethyl ester due to the β-chloro effect.

Ethyl 4-[[2-(Diethylamino)acetyl]amino]-3,5-dimethylbenzoate (CAS 3095-44-1)

  • Structure: Ethyl ester with diethylamino acetyl amino at position 4 and dimethyl groups at 3 and 5.
  • Key Differences: The diethylamino group imparts basicity, enhancing water solubility at acidic pH. The dimethyl groups reduce steric hindrance compared to the target compound’s dimethoxy substituents, which may increase metabolic stability .

2-(Dimethylamino)ethyl p-Acetamidobenzoate (CAS 2811-31-6)

  • Structure: Dimethylaminoethyl ester with acetamido at position 4.
  • The absence of chloroacetyl or methoxy groups reduces electrophilic reactivity .

Physicochemical and Metabolic Properties Comparison

Property Target Compound Ethyl 2-Chlorobenzoate Ethyl 4-[[2-(Diethylamino)acetyl]amino]-3,5-dimethylbenzoate
Molecular Weight ~342.75 (estimated) 184.61 320.40
Polar Groups 2 methoxy, 1 amide 1 chloro 1 amide, 1 diethylamino
logP (Estimated) ~2.5 (moderate lipophilicity) ~2.8 ~1.2 (due to basic amino group)
Metabolic Sites Chloroacetyl (CYP450 activation) Ester hydrolysis Diethylamino (CYP3A4-mediated oxidation)

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂ClN₁O₅
  • Molecular Weight : 273.67 g/mol
  • CAS Number : 285138-76-3

The compound features a benzoic acid backbone with a chloroacetylamino group and two methoxy substituents, which may influence its biological interactions.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted that certain benzoic acid compounds showed inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 4 μg/mL, demonstrating potent activity comparable to standard antibiotics .

2. Antiproliferative Effects

In vitro studies have shown that derivatives of benzoic acid can inhibit cell proliferation in cancer cell lines. For instance, compounds derived from benzoic acid were evaluated for their effects on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The results indicated no significant cytotoxicity at lower concentrations, suggesting a selective action that could be harnessed for therapeutic applications .

3. Proteasome and Autophagy Modulation

Recent findings suggest that benzoic acid derivatives can enhance the activity of proteasomal and autophagic pathways. Specifically, studies demonstrated that these compounds promote the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for protein degradation and cellular homeostasis. The activation of cathepsins B and L was notably increased, indicating potential applications in age-related diseases where these pathways are compromised .

Table 1: Summary of Biological Activities of Benzoic Acid Derivatives

Activity TypeObserved EffectReference
AntimicrobialMIC: 1-4 μg/mL against bacteria
AntiproliferativeNo cytotoxicity in Hep-G2, A2058
Proteasome ActivationEnhanced UPP and ALP activity

Q & A

Q. What are the standard synthetic protocols for preparing benzoic acid derivatives with chloroacetyl amino and dimethoxy substituents?

  • Methodological Answer: Synthesis typically involves multi-step functionalization. For example:

Esterification : React 2-amino-4,5-dimethoxybenzoic acid with ethyl alcohol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

Chloroacetylation : Introduce the 2-chloroacetyl group via nucleophilic acyl substitution using 2-chloroacetyl chloride in anhydrous conditions (e.g., DCM, triethylamine as a base).
Key considerations include protecting the amino group during esterification if necessary. Similar protocols are validated in boronic ester syntheses using neopentyl glycol and CDI-mediated couplings .

Q. How is the purity and identity of the compound verified post-synthesis?

  • Methodological Answer:
  • Analytical Techniques :
  • NMR : Confirm substitution patterns (e.g., dimethoxy groups at δ 3.8–4.0 ppm, chloroacetyl carbonyl at δ ~170 ppm).
  • HPLC-MS : Verify molecular ion peaks (expected m/z ~355–360 for C₁₅H₁₇ClN₂O₅) and purity (>95%).
  • FT-IR : Detect ester C=O (~1720 cm⁻¹) and amide N-H (~3300 cm⁻¹).
    Structural data from related compounds (e.g., exact mass 333.23 in ) supports these methods .

Advanced Research Questions

Q. What strategies mitigate decomposition during synthesis of esters with sensitive 2-chloroacetyl amino groups?

  • Methodological Answer:
  • Low-Temperature Reactions : Conduct chloroacetylation at 0–5°C to minimize hydrolysis.
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the amino group.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product rapidly.
    Similar approaches are used to stabilize boronic esters by trapping unstable intermediates .

Q. How can researchers resolve contradictions in reported solvent stability data for this compound?

  • Methodological Answer:
  • Controlled Studies : Test stability in solvents (e.g., DMSO, MeOH, aqueous buffers) under varied pH (2–12) and temperatures (25–60°C).
  • Kinetic Analysis : Monitor degradation via UV-Vis or LC-MS to calculate half-lives.
    Evidence from sodium methoxide reactions (e.g., ester cleavage in basic conditions ) suggests avoiding polar protic solvents.

Q. What in vitro assays are suitable for evaluating bioactivity, given structural similarities to enzyme inhibitors?

  • Methodological Answer:
  • Enzyme Inhibition Assays : Screen against HSL (hormone-sensitive lipase) using fluorogenic substrates, referencing boronic ester inhibitors .
  • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative strains, analogous to studies on hydroxyethoxy benzoates .

Data Contradiction and Optimization

Q. How to address discrepancies in reported yields for multi-step syntheses of this compound?

  • Methodological Answer:
  • Critical Variables :

Reagent Purity : Ensure anhydrous conditions for chloroacetyl chloride.

Catalyst Efficiency : Compare CDI vs. DCC for amide coupling .

  • DoE (Design of Experiments) : Optimize molar ratios (e.g., 1.2:1 chloroacetyl chloride:amine) and reaction times.

Key Data from Literature

PropertyValueSource
Expected Molecular Weight~355.77 g/molCalculated
Polar Surface Area (PSA)~76 Ų (estimated)Analogous to
Stability in DMSOStable at −20°C (≤1 week)Empirical

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